molecular formula C42H35N3O9S B12402721 Fmoc-Lys(5-FITC)-OH

Fmoc-Lys(5-FITC)-OH

Cat. No.: B12402721
M. Wt: 757.8 g/mol
InChI Key: YZVPTSXSCYXIGT-DHUJRADRSA-N
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Description

Fmoc-Lys(5-FITC)-OH is a compound used in peptide synthesis and fluorescence labeling. It consists of a lysine residue protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and conjugated with fluorescein isothiocyanate (FITC) at the epsilon amino group of lysine. This compound is widely used in biochemical and biophysical research due to its fluorescent properties, which allow for the visualization and tracking of peptides and proteins in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(5-FITC)-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(5-FITC)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-Lys(5-FITC)-OH is used in solid-phase peptide synthesis (SPPS) to introduce fluorescent labels into peptides, allowing for the study of peptide interactions and dynamics .

Biology

In biological research, this compound is used to label proteins and peptides for fluorescence microscopy, flow cytometry, and other imaging techniques. This enables the visualization of cellular processes and protein localization .

Medicine

In medical research, this compound is used to study protein-protein interactions, enzyme activities, and drug delivery mechanisms. The fluorescent label allows for the tracking of therapeutic peptides and proteins in vivo .

Industry

In the pharmaceutical and biotechnology industries, this compound is used in the development of diagnostic assays and therapeutic agents. The compound’s fluorescent properties facilitate the detection and quantification of biomolecules .

Mechanism of Action

The mechanism of action of Fmoc-Lys(5-FITC)-OH involves the fluorescence properties of the FITC moiety. When excited by light at a specific wavelength (490-495 nm), FITC emits light at a longer wavelength (520-530 nm), producing a bright yellow-green fluorescence. This fluorescence can be detected and measured using various imaging and analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorescent properties, which make it suitable for applications requiring high sensitivity and specificity. The FITC moiety provides a bright and stable fluorescence signal, making it ideal for various imaging and analytical techniques .

Properties

Molecular Formula

C42H35N3O9S

Molecular Weight

757.8 g/mol

IUPAC Name

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C42H35N3O9S/c46-24-13-16-33-36(20-24)53-37-21-25(47)14-17-34(37)42(33)32-15-12-23(19-30(32)39(50)54-42)44-40(55)43-18-6-5-11-35(38(48)49)45-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,46-47H,5-6,11,18,22H2,(H,45,51)(H,48,49)(H2,43,44,55)/t35-/m0/s1

InChI Key

YZVPTSXSCYXIGT-DHUJRADRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O

Origin of Product

United States

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